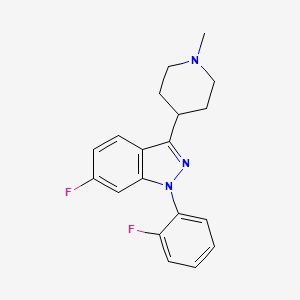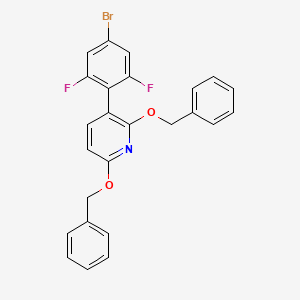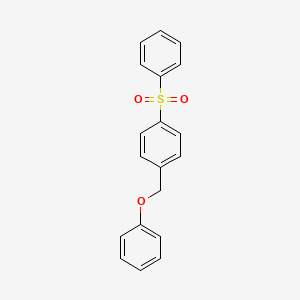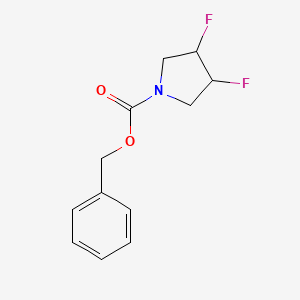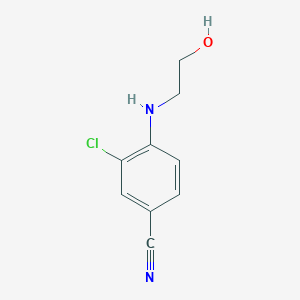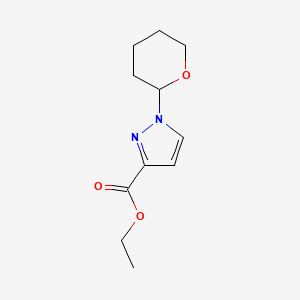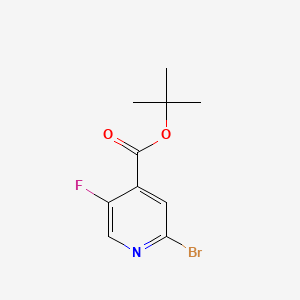![molecular formula C12H13ClN4O3 B13891064 3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine](/img/structure/B13891064.png)
3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine is a compound that features a unique combination of a chloroimidazole ring and a nitrophenoxy group linked by a propan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine typically involves the following steps:
Formation of the Chloroimidazole Ring: This can be achieved by reacting 4-chloroaniline with glyoxal and ammonia under acidic conditions to form the chloroimidazole ring.
Nitration of Phenol: The phenol group is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Coupling Reaction: The chloroimidazole and nitrophenol intermediates are then coupled using a suitable base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the imidazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Coupling Reactions: The phenoxy group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO.
Coupling Reactions: Bases like potassium carbonate, solvents like DMF.
Major Products:
Reduction of Nitro Group: 3-[2-(4-Chloroimidazol-1-yl)-5-aminophenoxy]propan-1-amine.
Substitution of Chloro Group: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: The compound can be used to study the effects of imidazole derivatives on biological systems, including their antimicrobial and anticancer activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The chloroimidazole ring and nitrophenoxy group can interact with various biological molecules, leading to changes in cellular processes.
Comparación Con Compuestos Similares
3-(1H-Indazol-1-yl)propan-1-amine: Similar structure but with an indazole ring instead of an imidazole ring.
3-[2-(4-Chloroimidazol-1-yl)phenoxy]propan-1-amine: Similar structure but without the nitro group.
Uniqueness: 3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine is unique due to the presence of both a chloroimidazole ring and a nitrophenoxy group, which can confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H13ClN4O3 |
|---|---|
Peso molecular |
296.71 g/mol |
Nombre IUPAC |
3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine |
InChI |
InChI=1S/C12H13ClN4O3/c13-12-7-16(8-15-12)10-3-2-9(17(18)19)6-11(10)20-5-1-4-14/h2-3,6-8H,1,4-5,14H2 |
Clave InChI |
LGIOLLIKWYLWKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])OCCCN)N2C=C(N=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



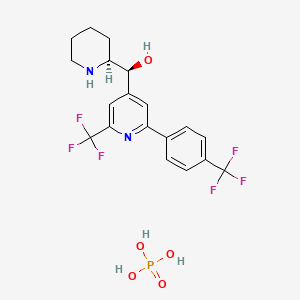

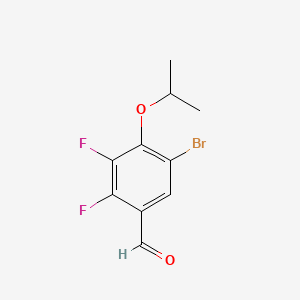
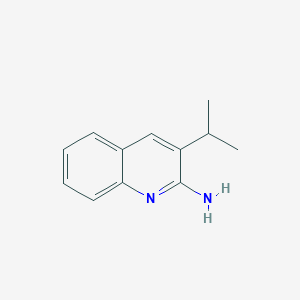
![5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13891024.png)
